3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroindazole core, which is a bicyclic structure containing both an indazole and a piperazine ring. The presence of a cyclopropanecarbonyl group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with piperazine derivatives under acidic conditions. The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine ring but differ in the core structure.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring but have a benzothiazole core instead of an indazole core.
Uniqueness
The uniqueness of 3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole lies in its specific combination of functional groups and its tetrahydroindazole core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H26N4O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
cyclopropyl-[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H26N4O/c1-19-16(14-4-2-3-5-15(14)18-19)12-20-8-10-21(11-9-20)17(22)13-6-7-13/h13H,2-12H2,1H3 |
InChI Key |
FLQFSIKJYPSVTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CCN(CC3)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.